molecular formula C20H18ClN5O2 B2807002 N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-30-8

N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2807002
CAS No.: 1358888-30-8
M. Wt: 395.85
InChI Key: YMUGIRTZQKPKOL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Analog Compounds : Research has led to the synthesis of various analog compounds of the triazoloquinoxaline moiety. These include derivatives of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates. These compounds have been synthesized via different methods, showcasing the chemical versatility and potential for derivative development of the triazoloquinoxaline class (Fathalla, 2015).

  • Diversified Synthesis for Structural Variety : The chemical framework of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives has been expanded through diversified synthesis methods. This has allowed for the creation of structurally varied and complex fused tricyclic scaffolds, indicating a wide range of possible applications in scientific research (An et al., 2017).

Biological Evaluation and Potential Therapeutic Uses

  • Evaluation as Selective AMPA Receptor Antagonists : Certain analogs of the triazoloquinoxaline class have been biologically evaluated for their binding affinity at different receptors. Some compounds have shown to be potent and selective AMPA receptor antagonists, highlighting their potential therapeutic uses (Catarzi et al., 2004).

  • Positive Inotropic Activity : Derivatives of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have been synthesized and shown to possess positive inotropic activity, suggesting potential for cardiovascular therapeutic applications (Zhang et al., 2008).

  • Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed, synthesized, and tested for anticancer activity. Certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-3-17-23-24-19-20(28)25(15-9-4-5-10-16(15)26(17)19)11-18(27)22-14-8-6-7-13(21)12(14)2/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUGIRTZQKPKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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